Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl- is a nucleoside analog that has garnered attention due to its structural similarity to natural nucleosides and potential biological activity. It combines an imidazo-pyrimidine core with a ribofuranosyl sugar moiety, making it of interest in medicinal chemistry, particularly for its antiviral and anticancer properties.
This compound can be synthesized through various organic chemistry methods that involve the modification of existing nucleoside structures or the creation of new analogs from simpler precursors. The synthesis often employs glycosylation techniques to attach the sugar moiety to the nucleobase.
The compound falls under the category of nucleoside analogs, specifically those derived from imidazo-pyrimidine structures. These compounds are studied for their potential as antiviral agents and for their ability to interact with nucleic acids.
The synthesis of Imidazo(1,2-c)pyrimidin-5(6H)-one, 6-beta-D-ribofuranosyl- typically involves several key steps:
Technical details may vary based on specific synthetic routes chosen by researchers. For instance, fusion glycosylation methods have been employed to enhance yields and selectivity in producing specific isomers of nucleosides .
Imidazo(1,2-c)pyrimidin-5(6H)-one consists of an imidazo ring fused with a pyrimidine ring. The molecular structure can be represented as follows:
The ribofuranosyl group is attached at the 6-position of the imidazo-pyrimidine core, contributing to its biological activity.
Crystallographic studies may provide insights into its three-dimensional structure, revealing how it interacts with biological targets such as enzymes or receptors involved in nucleic acid metabolism .
Imidazo(1,2-c)pyrimidin-5(6H)-one can undergo various chemical reactions typical for nucleosides:
Technical details regarding these reactions often involve specific reagents and conditions optimized for yield and specificity .
The mechanism of action for Imidazo(1,2-c)pyrimidin-5(6H)-one primarily involves its incorporation into RNA during viral replication processes. Once incorporated, it can act as a chain terminator or interfere with normal nucleotide pairing due to structural differences from natural nucleotides.
Data from studies indicate that such analogs may inhibit viral polymerases by mimicking natural substrates but lacking necessary functional groups for further elongation .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to characterize these properties .
Imidazo(1,2-c)pyrimidin-5(6H)-one has several scientific uses:
The discovery of 6-β-D-ribofuranosylimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 39007-52-8, termed "ethenocytidine") emerged from systematic efforts to develop bicyclic pyrimidine nucleoside mimetics with enhanced biological properties. Initial synthetic work, documented by Watanabe and Fox, established cytidine as the foundational precursor for N-acetylation and subsequent cyclization reactions [1]. Researchers strategically modified the cytosine scaffold to create fused imidazole rings, yielding the imidazo[1,2-c]pyrimidine core. This approach aimed to exploit the spatial similarity of such bicyclic structures to adenosine, as confirmed by conformational analyses showing anti-glycosyl bond orientation and binding site compatibility with adenosine-metabolizing enzymes [1]. Early antiviral screening against herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV) revealed limited activity, prompting structural diversification. Key synthetic innovations included:
Table 1: Key Synthetic Derivatives and Antiviral Screening Outcomes
Compound | Structural Features | Antiviral Activity |
---|---|---|
Aminomethyl derivative 16 | C2-aminomethyl substitution | EC~50~ 7.3–8.9 µM vs. CMV (AD-169/Davis) |
2-Carbonitrile derivatives | Hydrophilic C2 functionalization | No significant inhibition observed |
2-Aryl derivatives | Hydrophobic aromatic substituents | Inactive against DNA/RNA viruses |
Despite promising cytomegalovirus (CMV) inhibition by the aminomethyl derivative (EC~50~ 7.3 µM against AD-169 strain), therapeutic utility was precluded by coincident cellular toxicity (CC~50~ 9.6 µM) [1]. This narrow therapeutic index redirected research toward alternative bicyclic scaffolds, including imidazo[4,5-d]pyridazine systems showing helicase-targeting potential [3].
6-β-D-Ribofuranosylimidazo[1,2-c]pyrimidin-5(6H)-one belongs to the base-modified nucleoside category, defined by fusion of an imidazole ring across the C4-C5 bond of the pyrimidine nucleus. Its molecular formula (C~11~H~13~N~3~O~5~, MW 267.24 g/mol) and physicochemical properties differentiate it from natural purines and pyrimidines [6]:
Table 2: Core Structural Identifiers
Parameter | Value | |
---|---|---|
CAS Registry Number | 39007-52-8 | |
Density | 1.82 ± 0.1 g/cm³ | |
Boiling Point | 657.4 ± 65.0 °C | |
LogP | -1.89 (Predicted) | |
Polar Surface Area | 109.22 Ų | [6] |
This scaffold exhibits structural analogy to purine nucleosides rather than pyrimidines, evidenced by its substrate recognition by adenosine kinase [1]. Unlike imidazo[4,5-d]pyridazine nucleosides—where pyridazine replaces pyrimidine—the imidazo[1,2-c]pyrimidine system retains classical pyrimidine nitrogen positioning (N1, N3), enabling unique base-pairing behavior. Derivatives like 3-(2-oxopropyl)-6-(β-D-ribofuranosyl)-6H-imidazo[1,2-c]pyrimidin-5-one (CAS 1067276-02-1, C~14~H~17~N~3~O~6~) extend structural diversity through ketone-containing side chains [8].
While clinical translation remains unrealized, this chemotype provides critical insights for antiviral design:
Despite the absence of broad-spectrum antiviral activity, these compounds validated the strategy of bicyclic nucleoside mimetics in enzyme targeting. Contemporary research focuses on:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7